6-Methyl-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
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Description
6-Methyl-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H27N3O2 and its molecular weight is 305.422. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- The compound has been explored in the context of synthesizing cis-2-Methyl-6-substituted piperidin-3-ol alkaloids through a combination of an aza-Achmatowicz oxidative rearrangement and dihydropyridone reduction, followed by a stereoselective allylsilane addition. This process facilitates the synthesis of azimic acid, deoxocassine, cassine, and spicigerine, providing a formal chiral synthesis of these alkaloids (Leverett, Cassidy, & Padwa, 2006).
- Another study focused on the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, leading to the production of dihydropyridinone and tetrahydropyridinedione derivatives. The study highlights the versatility of these reactions in yielding various structural motifs under specified conditions (Bacchi et al., 2005).
Biological Activities and Applications
- Compounds structurally related to "6-Methyl-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one" have been investigated for their potential in inhibiting eosinophil infiltration and exhibiting antihistaminic activity. Notably, certain fused pyridazines, when containing a piperidine or piperazine moiety with a benzhydryl group, displayed significant inhibitory effects on eosinophil chemotaxis and potent antihistaminic activity, suggesting therapeutic potential in conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Molecular Structure Studies
- Research on the molecular structure of related compounds, such as the 2:1 salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine, offers insights into their complex hydrogen bonding patterns. Such structural analyses are crucial for understanding the reactivity and potential applications of these molecules (Orozco et al., 2009).
Properties
IUPAC Name |
6-methyl-2-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-14-2-3-17(21)20(18-14)13-15-4-8-19(9-5-15)12-16-6-10-22-11-7-16/h2-3,15-16H,4-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSZWMIGEFEBJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.